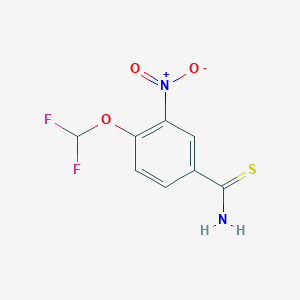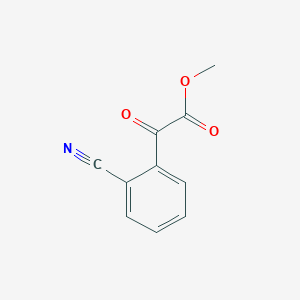
Methyl 2-(2-cyanophenyl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-cyanophenyl)-2-oxoacetate is an organic compound with the molecular formula C10H7NO3. It is a derivative of phenylacetic acid and contains both a cyano group and an ester functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-cyanophenyl)-2-oxoacetate can be synthesized through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-cyanophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can undergo condensation reactions with other reagents to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and triethylamine . Reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and basic catalysts .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrrole derivatives and thiophene derivatives . These products are of interest due to their potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
Methyl 2-(2-cyanophenyl)-2-oxoacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-(2-cyanophenyl)-2-oxoacetate involves its interaction with molecular targets and pathways within biological systems. The cyano group and ester functional group play crucial roles in its reactivity and biological activity. For instance, the compound can inhibit specific enzymes or interact with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-(2-cyanophenyl)-2-oxoacetate include:
- Methyl (2-cyanophenyl)acetate
- 2-(2-cyanophenyl)-N-phenylacetamide
- 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide
Uniqueness
This compound is unique due to its combination of a cyano group and an ester functional group, which imparts distinct reactivity and potential biological activities. This combination allows for diverse chemical transformations and applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
methyl 2-(2-cyanophenyl)-2-oxoacetate |
InChI |
InChI=1S/C10H7NO3/c1-14-10(13)9(12)8-5-3-2-4-7(8)6-11/h2-5H,1H3 |
InChI Key |
ZSPGJNLZYMWTEV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=CC=CC=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13018997.png)
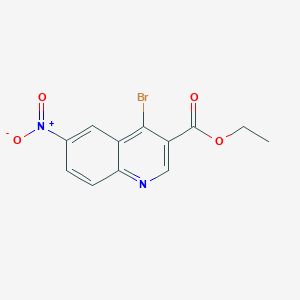

![5-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13019002.png)
![cis-1-Benzylhexahydrocyclopenta[b]pyrrol-6(1H)-one](/img/structure/B13019010.png)
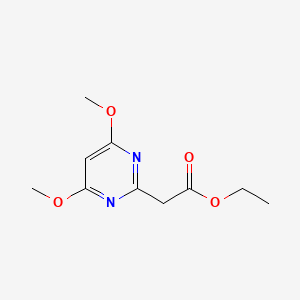
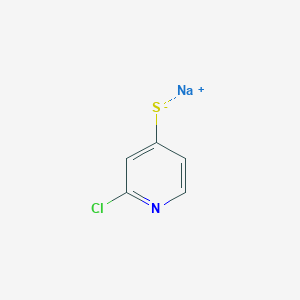
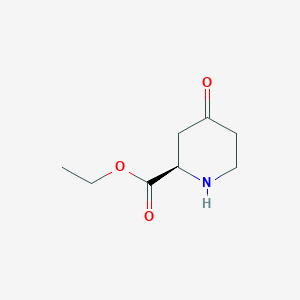
![Methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13019053.png)
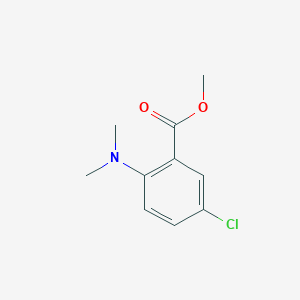
![tert-butyl N-[1-oxo-1-(piperazin-1-yl)pentan-2-yl]carbamate](/img/structure/B13019057.png)
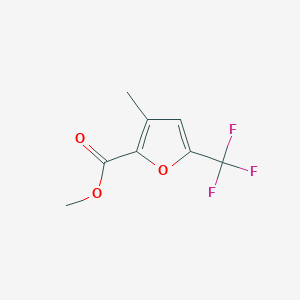
![((1R,3r,5S)-rel-6-Oxabicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B13019077.png)
